molecular formula C21H15N3O3 B5428097 (E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile

(E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile

Cat. No.: B5428097
M. Wt: 357.4 g/mol
InChI Key: DCZXRBFFTVIVAB-PDGQHHTCSA-N
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Description

(E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a nitrile group, a nitropyridine moiety, and a methylphenyl group

Preparation Methods

The synthesis of (E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the nitropyridine moiety: This can be achieved through nitration of pyridine derivatives under controlled conditions.

    Coupling reactions: The nitropyridine derivative is then coupled with a methylphenyl derivative using a suitable catalyst.

    Formation of the enenitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to (E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(E)-2-(3-methylphenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c1-15-3-2-4-17(11-15)18(13-22)12-16-5-8-20(9-6-16)27-21-10-7-19(14-23-21)24(25)26/h2-12,14H,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZXRBFFTVIVAB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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